molecular formula C10H11NO B3329791 (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 63430-91-1

(R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B3329791
CAS No.: 63430-91-1
M. Wt: 161.2 g/mol
InChI Key: KTJXYZFZRRYVJJ-SSDOTTSWSA-N
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Description

®-2-Methyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-2,3-dihydroquinolin-4(1H)-one typically involves the hydrogenation of 2-methylquinoline. The process is catalyzed by chiral cationic ruthenium complexes, which ensure high enantioselectivity. The reaction conditions include the use of a hydrogen source, such as molecular hydrogen, and a solvent like ethanol. The reaction is carried out under mild temperatures and pressures to achieve high yields and enantiomeric excess .

Industrial Production Methods: In an industrial setting, the production of ®-2-Methyl-2,3-dihydroquinolin-4(1H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of recyclable catalysts and green solvents further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinolines with various functional groups.

Scientific Research Applications

®-2-Methyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of ®-2-Methyl-2,3-dihydroquinolin-4(1H)-one.

    Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.

    Quinoline: The parent compound with a wide range of applications in medicinal chemistry.

Uniqueness: ®-2-Methyl-2,3-dihydroquinolin-4(1H)-one is unique due to its chiral nature, which imparts specific biological activities and enantioselectivity in reactions. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(2R)-2-methyl-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXYZFZRRYVJJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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